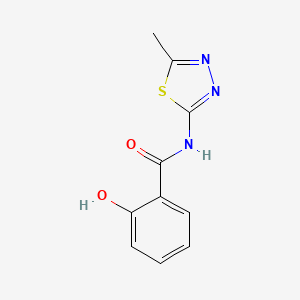![molecular formula C19H25FN4O B5429510 3-[2-(2-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5429510.png)
3-[2-(2-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are important in a variety of fields, including pharmaceuticals, agrochemicals, and material sciences . Piperidines, on the other hand, are a class of organic compounds with a six-membered ring containing one nitrogen atom. They are a key part of many pharmaceuticals and are used in organic synthesis .
Synthesis Analysis
Triazoles can be synthesized via a variety of methods, including “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The synthesis often involves the reaction of azides with alkynes to form 1,2,3-triazoles .Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The presence of nitrogen in the ring allows for the formation of a variety of non-covalent bonds with enzymes and receptors, which can lead to broad-spectrum biological activities .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. These include reactions with electrophiles at the nitrogen atoms, nucleophilic substitutions at the carbon atoms, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents. In general, they are stable compounds that can exhibit a range of properties including varying degrees of polarity, reactivity, and biological activity .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with triazoles and piperidines can vary widely depending on their specific structure and substituents. Some may be harmful if swallowed, inhaled, or come into contact with skin, while others may be non-toxic. It’s always important to refer to the specific safety data sheet (SDS) for each individual compound .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c1-14-21-18(23-22-14)10-11-19(25)24-12-4-5-15(13-24)8-9-16-6-2-3-7-17(16)20/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVKZSOHYDKANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5429436.png)

![8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5429458.png)
![1-cyclopentyl-4-(4-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5429460.png)
![6-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5429468.png)
![Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B5429474.png)
![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate](/img/structure/B5429482.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B5429489.png)

![1-ethyl-4-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5429517.png)

![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5429527.png)
![7-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE](/img/structure/B5429533.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide](/img/structure/B5429541.png)
